![molecular formula C10H19N B2930870 [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287273-00-9](/img/structure/B2930870.png)
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as IBPM, is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. IBPM is a bicyclic amine that belongs to the family of adamantyl derivatives. This compound has been studied for its potential use as a therapeutic agent for various medical conditions, including Parkinson's disease, Alzheimer's disease, and schizophrenia. In
Mecanismo De Acción
The exact mechanism of action of [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine is not fully understood. However, it is thought to work by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate. This compound has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its neuroprotective and antipsychotic effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. The compound has been shown to increase the expression of various neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). These factors are important for the growth and survival of neurons in the brain.
In addition, this compound has been shown to increase the expression of antioxidant enzymes, including superoxide dismutase (SOD) and catalase. These enzymes play an important role in protecting cells from oxidative damage, which is thought to contribute to the development of various neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine is that it has been shown to have a low toxicity profile in animal studies. This makes it a promising candidate for further preclinical and clinical studies. In addition, this compound is relatively easy to synthesize, which makes it accessible to researchers.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is that the compound has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent. In addition, more research is needed to fully understand the long-term safety and efficacy of this compound in humans.
Direcciones Futuras
There are several future directions for research on [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine. One area of interest is in the development of more potent and selective derivatives of this compound. These compounds could potentially have improved efficacy and reduced toxicity compared to the parent compound.
Another area of interest is in the development of new delivery methods for this compound. For example, researchers could explore the use of nanoparticles or other drug delivery systems to improve the bioavailability and half-life of this compound in the body.
Finally, more research is needed to fully understand the potential therapeutic applications of this compound. For example, researchers could explore the use of this compound in the treatment of other neurodegenerative diseases, such as Huntington's disease or multiple sclerosis. Overall, this compound is a promising compound that has the potential to be a valuable therapeutic agent for a variety of medical conditions.
Métodos De Síntesis
The synthesis of [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves the reaction of adamantane with 2-bromoisobutyric acid in the presence of a base. The resulting product is then reduced with lithium aluminum hydride to yield this compound. This method has been reported in the literature and has been used by researchers to prepare this compound for various studies.
Aplicaciones Científicas De Investigación
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been studied for its potential use as a therapeutic agent for various medical conditions. One of the most promising applications is in the treatment of Parkinson's disease. This compound has been shown to have a neuroprotective effect on dopaminergic neurons, which are the cells that are damaged in Parkinson's disease. In addition, this compound has been shown to improve motor function in animal models of Parkinson's disease.
This compound has also been studied for its potential use in the treatment of Alzheimer's disease. The compound has been shown to inhibit the aggregation of amyloid-beta, which is a protein that is thought to play a role in the development of Alzheimer's disease. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Finally, this compound has been studied for its potential use in the treatment of schizophrenia. The compound has been shown to have an antipsychotic effect in animal models of schizophrenia. In addition, this compound has been shown to improve cognitive function in animal models of schizophrenia.
Propiedades
IUPAC Name |
[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-8(2)3-9-4-10(5-9,6-9)7-11/h8H,3-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODOEKVISGJXRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC12CC(C1)(C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

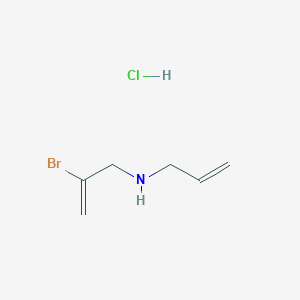
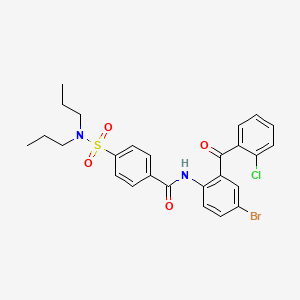
![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2930797.png)
![3,4,5-triethoxy-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2930798.png)
![3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2930799.png)
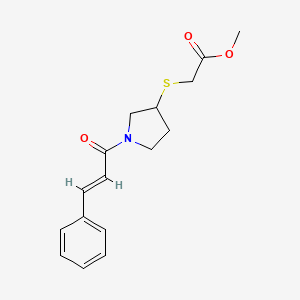
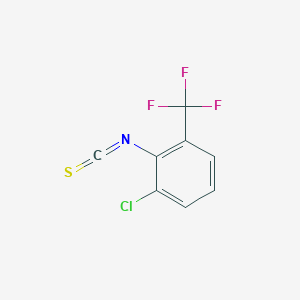
![3-amino-N-(4-bromo-2-fluorophenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2930803.png)
![5-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2930804.png)

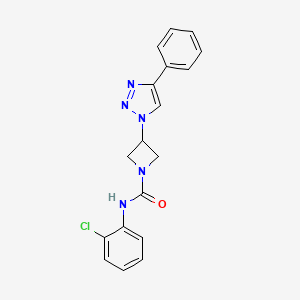


![8-butyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2930809.png)